Cas no 172282-50-7 (4-Difluoromethoxy-1,2-phenylendiamine)
4-Difluoromethoxy-1,2-phenylendiamine Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediamine, 4-(difluoromethoxy)-
- Pantoprazole Impurity 11
- 4-Difluoromethoxy-benzene-1,2-diamine
- Pantoprazole Impurity 27
- 2-amino-4-difluoromethoxyaniline
- Pantoprazole impurity 18/4-(difluoromethoxy)benzene-1,2-diamine
- Pantoprazole Impurity R
- 4-Difluoromethoxy-1,2-phenylendiamine
- D82953
- SY343657
- 4-(Difluoromethoxy)benzene-1,2-diamine
- BS-15651
- DB-184145
- 2-Amino-4-difluoromethoxyaniline; 4-Difluoromethoxybenzene-1,2-diamine
- AKOS027324948
- 4-difluormethoxy-benzene-1,2-diamine
- 4-(Difluoromethoxy)-1,2-benzenediamine
- MFCD15147144
- CS-0157040
- SCHEMBL5951484
- 172282-50-7
- XGA28250
- 987-354-8
- TFA94N4P9K
- 4-Difluoromethoxy-1,2-benzenediamine
-
- MDL: MFCD15147144
- Inchi: 1S/C7H8F2N2O/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2
- InChI Key: GRBDLKBKKHPPQX-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=C(C=1)N)N)F
Computed Properties
- Exact Mass: 174.06046921g/mol
- Monoisotopic Mass: 174.06046921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.3Ų
4-Difluoromethoxy-1,2-phenylendiamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
4-Difluoromethoxy-1,2-phenylendiamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI988-200mg |
4-Difluoromethoxy-1,2-phenylendiamine |
172282-50-7 | 95+% | 200mg |
1674.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI988-1g |
4-Difluoromethoxy-1,2-phenylendiamine |
172282-50-7 | 95+% | 1g |
3478.0CNY | 2021-07-17 | |
| TRC | D172200-50mg |
4-Difluoromethoxy-1,2-phenylendiamine |
172282-50-7 | 50mg |
$ 167.00 | 2023-09-08 | ||
| TRC | D172200-250mg |
4-Difluoromethoxy-1,2-phenylendiamine |
172282-50-7 | 250mg |
$ 666.00 | 2023-09-08 | ||
| TRC | D172200-500mg |
4-Difluoromethoxy-1,2-phenylendiamine |
172282-50-7 | 500mg |
$ 1294.00 | 2023-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03275-1g |
4-(Difluoromethoxy)benzene-1,2-diamine |
172282-50-7 | 95% | 1g |
¥2604.0 | 2024-07-18 | |
| Ambeed | A595915-1g |
4-(Difluoromethoxy)benzene-1,2-diamine |
172282-50-7 | 95% | 1g |
$363.0 | 2025-02-21 | |
| Ambeed | A595915-5g |
4-(Difluoromethoxy)benzene-1,2-diamine |
172282-50-7 | 95% | 5g |
$1132.00 | 2022-05-17 | |
| Ambeed | A595915-10g |
4-(Difluoromethoxy)benzene-1,2-diamine |
172282-50-7 | 95% | 10g |
$1677.00 | 2022-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297336-1g |
4-(Difluoromethoxy)benzene-1,2-diamine |
172282-50-7 | 95% | 1g |
¥4093.0 | 2023-01-30 |
4-Difluoromethoxy-1,2-phenylendiamine Suppliers
4-Difluoromethoxy-1,2-phenylendiamine Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-Difluoromethoxy-1,2-phenylendiamine
Research Brief on 4-Difluoromethoxy-1,2-phenylendiamine (CAS: 172282-50-7) and Its Applications in Chemical Biology and Medicine
4-Difluoromethoxy-1,2-phenylendiamine (CAS: 172282-50-7) is a specialized aromatic diamine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its difluoromethoxy substituent, serves as a critical intermediate in the synthesis of various bioactive molecules, including heterocyclic compounds and fluorinated pharmaceuticals. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.
The structural uniqueness of 4-Difluoromethoxy-1,2-phenylendiamine lies in its ability to act as a precursor for the synthesis of benzimidazole derivatives, which are known for their broad-spectrum biological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibit potent inhibitory effects against specific kinase targets involved in cancer cell proliferation. The incorporation of fluorine atoms enhances the metabolic stability and bioavailability of these derivatives, making them promising candidates for further preclinical evaluation.
In addition to its applications in oncology, 4-Difluoromethoxy-1,2-phenylendiamine has also been investigated for its potential in neurodegenerative disease research. A recent publication in ACS Chemical Neuroscience reported that fluorinated analogs derived from this compound show selective binding affinity to amyloid-beta aggregates, a hallmark of Alzheimer's disease. These findings suggest that the compound could serve as a scaffold for developing diagnostic or therapeutic agents targeting protein misfolding disorders.
From a synthetic chemistry perspective, the compound's reactivity has been explored in various catalytic systems. A 2024 study in Organic Letters detailed an efficient palladium-catalyzed coupling reaction using 4-Difluoromethoxy-1,2-phenylendiamine as a starting material, yielding high-purity intermediates for drug discovery pipelines. The study emphasized the compound's compatibility with modern green chemistry principles, as the reactions proceeded with minimal byproduct formation.
Despite these promising developments, challenges remain in optimizing the scalability and cost-effectiveness of 4-Difluoromethoxy-1,2-phenylendiamine-based synthetic routes. Recent patent filings (e.g., WO2023124567) indicate ongoing industrial efforts to address these limitations through innovative process chemistry approaches. Furthermore, toxicological assessments of its derivatives are currently underway, as highlighted in a 2023 Regulatory Toxicology and Pharmacology review, which calls for more comprehensive safety profiling before clinical translation.
Looking ahead, the scientific community anticipates that 4-Difluoromethoxy-1,2-phenylendiamine will continue to play a pivotal role in medicinal chemistry innovation. Its unique chemical properties position it as a valuable building block for next-generation therapeutics, particularly in targeted drug delivery systems and precision medicine applications. Ongoing research is expected to further elucidate its structure-activity relationships and expand its utility across multiple therapeutic areas.
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